4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid is an organic compound characterized by its unique structure, which includes an amino group, a methoxy group, and a methylcarbamoyl moiety attached to a benzoic acid framework. Its molecular formula is C₁₁H₁₃N₃O₄, and it has a molecular weight of approximately 224.22 g/mol. The compound appears as a white to light yellow powder and is soluble in polar solvents such as methanol .
These reactions make 4-amino-3-[(methylcarbamoyl)methoxy]benzoic acid a versatile intermediate in organic synthesis.
4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid exhibits significant biological activity. It has been studied for its potential as a non-steroidal anti-inflammatory drug (NSAID), showing efficacy in reducing inflammation and pain. Additionally, it acts as a buffering agent in biological systems, maintaining pH levels in cell cultures .
The synthesis of 4-amino-3-[(methylcarbamoyl)methoxy]benzoic acid typically involves the following steps:
This method allows for the efficient production of the compound while minimizing by-products.
4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid finds applications in various fields:
Studies on the interactions of 4-amino-3-[(methylcarbamoyl)methoxy]benzoic acid with biological systems reveal its role in modulating enzymatic activities and influencing metabolic pathways. Its interactions with proteins involved in inflammatory responses have been particularly noted, showcasing its potential therapeutic benefits.
Several compounds share structural similarities with 4-amino-3-[(methylcarbamoyl)methoxy]benzoic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Amino-3-methoxybenzoic acid | C₈H₉NO₃ | Lacks methylcarbamoyl group; simpler structure |
4-Amino-3-(methylamino)benzoic acid | C₈H₁₀N₂O₂ | Contains an additional amine group; more basic |
4-Amino-2-(2,6-dioxopiperidine-3-yl)isoindoline | C₁₃H₁₅N₃O₃ | More complex structure; different pharmacological profile |
The unique combination of functional groups in 4-amino-3-[(methylcarbamoyl)methoxy]benzoic acid contributes to its distinct biological activities and applications compared to these similar compounds.